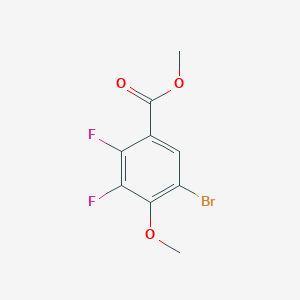

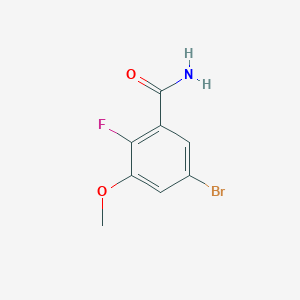

5-Bromo-2-fluoro-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-methoxybenzamide is a chemical compound that has received significant attention in recent years, particularly in the fields of chemistry. It has a molecular formula of C8H7BrFNO2 and a molecular weight of 248.05 g/mol .

Synthesis Analysis

While there is no direct information available on the synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-3-methoxybenzamide are not directly available .Safety and Hazards

Mechanism of Action

Target of Action

5-Bromo-2-fluoro-3-methoxybenzamide is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transport Protein 2, is a protein that facilitates glucose reabsorption in the kidney . By inhibiting SGLT2, these compounds can reduce blood glucose levels, making them potential therapeutic agents for diabetes .

Mode of Action

As an sglt2 inhibitor, it likely works by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .

Biochemical Pathways

As an sglt2 inhibitor, it would primarily impact the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from being reabsorbed in the kidneys and is instead excreted in the urine .

Result of Action

The primary result of the action of 5-Bromo-2-fluoro-3-methoxybenzamide, as an SGLT2 inhibitor, is the reduction of blood glucose levels . This is achieved by preventing the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .

properties

IUPAC Name |

5-bromo-2-fluoro-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCVDEXWHLLMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

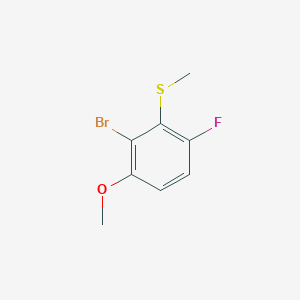

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)

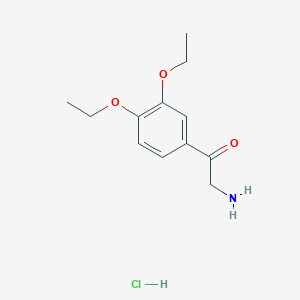

![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)